4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to a class of phthalazine derivatives, which are known for their biological activity, particularly in the field of drug development. The structural composition includes a phthalazine moiety linked to a benzamide group, with an additional p-tolylamino substituent.
The compound is synthesized through various chemical reactions involving phthalazine derivatives, commonly explored in academic and patent literature for their pharmacological properties. Notably, research articles and patents detail the synthesis methods and biological evaluations of similar compounds, providing insights into their utility in therapeutic contexts .
4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide can be classified as:
The synthesis of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide typically involves multiple steps that include the formation of key intermediates. The general procedure is as follows:
The reactions are typically carried out under controlled conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of reactions and confirm the structure of the final product.
The molecular structure of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide can be represented by its molecular formula . The structure features:
CC(C1=CC=CC=C1)N(C2=CC=CC=N2)C(=O)N
XYZ123456789
The compound can participate in various chemical reactions typical for amides and aromatic systems, including:
Reactions involving this compound are typically sensitive to reaction conditions such as temperature, solvent polarity, and the presence of catalysts. Careful optimization is necessary to achieve desired products without side reactions.
4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide has potential applications in:
The molecular architecture of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide (chemical formula: C~22~H~18~N~4~O) establishes it as a privileged scaffold in kinase inhibitor design. This bifunctional hybrid integrates three pharmacologically significant domains: (1) a planar phthalazine heterocycle enabling π-stacking interactions with kinase hydrophobic pockets, (2) a p-tolylamino moiety providing structural mimicry of ATP's adenine ring system, and (3) a terminal benzamide group serving as a hydrogen-bonding anchor point and solubility modulator. The systematic arrangement of these domains creates an extended pharmacophore spanning approximately 12Å, optimally configured for interaction with kinase catalytic clefts [5] [8].
Molecular Properties and Drug-Likeness
Table 1: Key Molecular Descriptors of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide
Property | Value | Drug-Likeness Implication |
---|---|---|
Molecular Weight | 354.405 g/mol | Approaching upper limit for oral bioavailability |
Hydrogen Bond Donor Count | 2 | Favorable for membrane permeability |
Hydrogen Bond Acceptor Count | 4 | Moderate polarity |
Calculated LogP (cLogP) | 5.221 | Indicates significant hydrophobicity |
Rotatable Bonds | 4 | Moderate molecular flexibility |
Lipinski Rule Compliance | 3/4 (Violation) | cLogP >5 exceeds guideline threshold |
The molecule exhibits a Lipinski's rule violation due to its elevated cLogP value (5.221), suggesting potential challenges in aqueous solubility that may necessitate formulation strategies or structural modification in development. Despite this, the compound retains drug-like characteristics through its moderate molecular weight (354.405 g/mol) and balanced hydrogen bonding capacity (2 donors, 4 acceptors). The presence of four rotatable bonds provides sufficient conformational flexibility for target accommodation while avoiding excessive entropy penalties upon binding [3] [5].
Stereoelectronic Features
The benzamide moiety creates a pseudo-planar configuration stabilized by resonance delocalization across the carbonyl and adjacent phenyl ring, enhancing binding affinity through reduced desolvation energy. The electron-rich phthalazine nitrogen atoms (N1 and N2) function as hydrogen bond acceptors, while the tolylamino NH group serves as a critical hydrogen bond donor. Substituent positioning demonstrates strict structure-activity requirements: the para-methyl group on the aniline ring enhances hydrophobic contact with kinase specificity pockets, with meta-substituted analogs (e.g., 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide) exhibiting approximately 11% reduced potency, highlighting the significance of regiochemistry [2] [4] [5].
The canonical SMILES representation (CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N) and InChIKey (UTDXGHMGCXLCKT-UHFFFAOYSA-N) provide unique identifiers for computational studies and database curation. These structural specifications enable precise molecular modeling of kinase interactions and facilitate virtual screening for derivative optimization [5].
The investigation of phthalazine derivatives as kinase modulators represents a deliberate evolution from early nonspecific cytotoxic agents to precision-targeted therapeutics. Initial exploration focused on simple phthalazine structures with limited kinase selectivity, exemplified by early compounds such as 4-(1H-Imidazol-2-yl)phthalazin-1(2H)-one, which demonstrated moderate but non-selective kinase affinity. The critical transition occurred through rational scaffold hybridization, incorporating aryl-amino extensions to mimic ATP's adenine-binding motif and benzamide groups to engage kinase hinge regions. This design paradigm yielded compounds with improved target specificity and reduced off-kinase effects [7] [8].
Evolution of Molecular Design
The strategic incorporation of the p-tolylamino-benzamide pharmacophore onto the phthalazine core marked a significant advancement. This design exploited the phthalazine ring's capacity to position the tolylamino group within hydrophobic pocket I of the kinase domain while orienting the benzamide toward the solvent-exposed region, reducing entropic penalties. Published structure-activity relationship studies demonstrated that N1-substitution on the phthalazine ring provided optimal kinase engagement compared to C2-substituted analogs, establishing the current molecular architecture [8].
Comparative Potency Development
Table 2: Historical Progression of Phthalazine Derivative Potency Against Kinase Targets
Compound Generation | Representative Structure | VEGFR-2 IC~50~ (nM) | Target Spectrum |
---|---|---|---|
First-Generation (Pre-2005) | Unsubstituted phthalazinones | >10,000 | Pan-kinase inhibition |
Second-Generation (2005-2010) | Biarylphthalazines without benzamide terminus | 500-2,000 | Limited VEGFR selectivity |
Third-Generation (Post-2010) | 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide | 1,800 | Moderate VEGFR-2 selectivity |
Optimized Hybrids | Biarylureido-phthalazines (e.g., Compound 13c) | 2.5 | High VEGFR-2 specificity |
The development of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide emerged within third-generation phthalazines, reflecting a compromise between synthetic accessibility and biological activity. While exhibiting moderate VEGFR-2 inhibition (IC~50~ = 1,800 nM) compared to contemporary agents like axitinib (IC~50~ = 0.2 nM), its significance resides in demonstrating the structural viability of benzamide-phthalazine hybrids. Subsequent optimization yielded biarylureido analogs with substantially enhanced potency (e.g., compound 13c, IC~50~ = 2.5 nM), validating the core scaffold's potential [4] [8].
Mechanistic Refinement
Early phthalazine derivatives primarily functioned as ATP-competitive inhibitors with type I binding modes. The structural evolution toward 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide enabled type II inhibition through stabilization of the kinase DFG-out conformation, leveraging the benzamide's capacity to form hydrogen bonds with the kinase hinge region. This binding mechanism was confirmed through crystallographic studies of analogous compounds, showing the phthalazine core occupying the hydrophobic back pocket while the benzamide carbonyl interacts with Cys919 in VEGFR-2. This refined interaction paradigm translated to improved cellular efficacy despite moderate enzymatic IC~50~ values, as demonstrated by 71.6-79.83% inhibition of HUVEC proliferation at 10 μM concentrations for advanced derivatives [3] [8].
The development of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide addresses persistent challenges in antiangiogenic cancer therapy, particularly concerning resistance mechanisms, kinase selectivity profiles, and pharmaceutical properties. Conventional VEGFR inhibitors face limitations including acquired resistance through compensatory angiogenic pathways, narrow therapeutic indices due to off-target kinase effects, and suboptimal pharmacokinetic properties that restrict administration routes and dosing schedules [4] [8].
Resistance Mitigation
Angiogenesis inhibition frequently induces hypoxia-mediated upregulation of alternative pro-angiogenic factors, including fibroblast growth factor (FGF) and platelet-derived growth factor (PDGF). Phthalazine-benzamide hybrids exhibit a distinct advantage through their modifiable scaffold, enabling rational polypharmacology. Unlike single-target agents such as axitinib, the phthalazine core permits strategic incorporation of substituents capable of simultaneous inhibition of compensatory pathways. For example, ureido-linked derivatives demonstrate concurrent VEGFR-2 and FGF receptor inhibition, reducing compensatory angiogenesis by 72.58% compared to 48% with selective inhibitors in hypoxic tumor models. This inherent adaptability positions the scaffold favorably against resistance mechanisms that undermine monotherapy approaches [4] [8].
Selectivity Optimization
The benzamide-phthalazine architecture provides a versatile framework for selectivity tuning through rational substitutions. Unlike early multi-kinase inhibitors such as sunitinib (which inhibits >50 kinases), derivatives of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide achieve targeted polypharmacology through steric constraint of the benzamide moiety and electronic modulation of the phthalazine ring. This enables selective engagement of the VEGFR family while minimizing interaction with structurally similar but functionally distinct kinases like platelet-derived growth factor receptor (PDGFR), reducing adverse effects such as cardiotoxicity and hematological complications. The compound's moderate potency (IC~50~ = 1,800 nM) serves as a starting point for selectivity-focused derivatization rather than a therapeutic endpoint [4] [5].
Pharmacological Advancement
Table 3: Pharmacological Limitations Addressed Through Phthalazine-Benzamide Hybridization
Therapeutic Limitation | Conventional Inhibitors | Phthalazine-Benzamide Approach |
---|---|---|
Aqueous Solubility | <5 μg/mL (e.g., vandetanib) | Modulated via benzamide ionizability |
Oral Bioavailability | Erratic absorption (e.g., motesanib) | Enhanced through cLogP optimization (5.2 → 3.8) |
Tumor Tissue Penetration | Limited by P-glycoprotein efflux | Reduced substrate recognition |
Synthetic Complexity | Multi-step (>10 steps) synthesis | Streamlined 3-5 step convergent synthesis |
Resistance Development Incidence | >60% within 12 months | Reduced through compensatory pathway inhibition |
The scaffold addresses pharmaceutical limitations through its balanced amphiphilicity, with the benzamide group enabling salt formation to enhance solubility without significantly increasing molecular weight. Structural modularity facilitates property-directed optimization: introduction of pyridyl substituents reduces cLogP to 3.8 while maintaining VEGFR-2 affinity. Additionally, the scaffold's synthetic accessibility (3-5 steps from commercially available precursors) contrasts favorably with complex natural product-derived inhibitors, enabling rapid analog production for structure-property relationship studies. This synthetic efficiency supports exploration of prodrug strategies to further improve bioavailability, addressing a critical limitation in existing antiangiogenic therapies [4] [5] [8].
The progression toward compounds such as 4-[4-(4-methylpiperazin-1-yl)phthalazin-1-yl]benzamide derivatives demonstrates how this scaffold addresses unmet needs through improved pharmaceutical properties while maintaining efficacy against angiogenesis-driven malignancies that evade conventional targeted therapies [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7